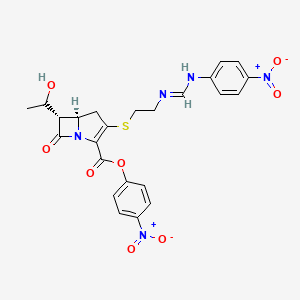

Bis protected imipenem

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis protected imipenem is a derivative of imipenem, a broad-spectrum β-lactam antibiotic belonging to the carbapenem class. Imipenem was the first carbapenem antibiotic developed and has been widely used to treat severe bacterial infections due to its high potency and broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The “bis protected” form refers to the chemical modification of imipenem to enhance its stability and efficacy.

Métodos De Preparación

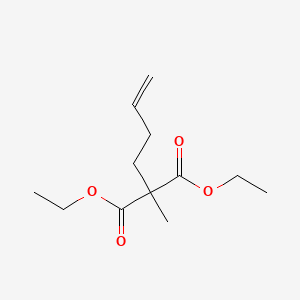

The synthesis of bis protected imipenem involves several steps, starting from thienamycin, a naturally occurring antibiotic produced by the bacterium Streptomyces cattleya. The process typically includes the protection of functional groups to prevent unwanted reactions, followed by the formation of the carbapenem ring system . Industrial production methods often involve the use of protecting groups such as tert-butyloxycarbonyl (BOC) to protect the amine functionalities during the synthesis .

Análisis De Reacciones Químicas

Bis protected imipenem undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atom in the thienamycin core.

Reduction: Reduction reactions can be used to remove protecting groups after the synthesis is complete.

Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound, particularly in the formation of the carbapenem ring

Common reagents used in these reactions include phosphorohalidates, bases, and catalytic amounts of dialkylaminopyridine . The major products formed from these reactions are the protected intermediates, which are then deprotected to yield the final this compound.

Aplicaciones Científicas De Investigación

Bis protected imipenem has several applications in scientific research:

Chemistry: It is used as a model compound to study the stability and reactivity of carbapenem antibiotics.

Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance to β-lactam antibiotics.

Medicine: It serves as a lead compound in the development of new antibiotics with improved stability and efficacy.

Industry: This compound is used in the pharmaceutical industry for the production of imipenem-based drugs

Mecanismo De Acción

The mechanism of action of bis protected imipenem is similar to that of imipenem. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The protection of the imipenem molecule enhances its stability against β-lactamase enzymes produced by resistant bacteria .

Comparación Con Compuestos Similares

Bis protected imipenem can be compared with other carbapenem antibiotics such as meropenem and ertapenem:

Ertapenem: Known for its longer half-life and once-daily dosing, making it more convenient for outpatient therapy.

The uniqueness of this compound lies in its enhanced stability and efficacy due to the chemical protection of its functional groups, which makes it a valuable compound in both research and clinical settings .

Propiedades

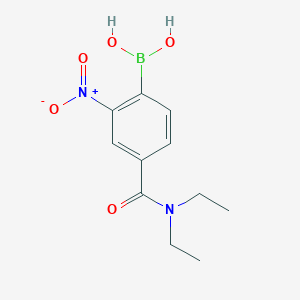

Fórmula molecular |

C24H23N5O8S |

|---|---|

Peso molecular |

541.5 g/mol |

Nombre IUPAC |

(4-nitrophenyl) (5R,6S)-6-(1-hydroxyethyl)-3-[2-[(4-nitroanilino)methylideneamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C24H23N5O8S/c1-14(30)21-19-12-20(38-11-10-25-13-26-15-2-4-16(5-3-15)28(33)34)22(27(19)23(21)31)24(32)37-18-8-6-17(7-9-18)29(35)36/h2-9,13-14,19,21,30H,10-12H2,1H3,(H,25,26)/t14?,19-,21-/m1/s1 |

Clave InChI |

YDWAQCQEJLIZEJ-VDSOWTFZSA-N |

SMILES isomérico |

CC([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])SCCN=CNC4=CC=C(C=C4)[N+](=O)[O-])O |

SMILES canónico |

CC(C1C2CC(=C(N2C1=O)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])SCCN=CNC4=CC=C(C=C4)[N+](=O)[O-])O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)

![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)

![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)

![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)